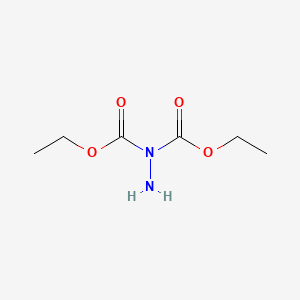

Diethyl hydrazinedicarboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O4 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

ethyl N-amino-N-ethoxycarbonylcarbamate |

InChI |

InChI=1S/C6H12N2O4/c1-3-11-5(9)8(7)6(10)12-4-2/h3-4,7H2,1-2H3 |

InChI Key |

BVUDYOWHSJNSGH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C(=O)OCC)N |

Origin of Product |

United States |

Advanced Synthetic Strategies and Preparative Routes for Diethyl Hydrazinedicarboxylate

Elucidation of Established Synthetic Methodologies

The preparation of diethyl hydrazinedicarboxylate can be achieved through several well-documented synthetic routes. These methods often involve the formation of the core hydrazine (B178648) structure followed by the introduction of the ethyl carboxylate moieties or the direct modification of hydrazine precursors.

Esterification Protocols from Hydrazinedicarboxylic Acid

A fundamental approach to the synthesis of this compound is the esterification of hydrazinedicarboxylic acid. This method follows the principles of the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgchemeurope.comosti.gov

The necessary precursor, hydrazinedicarboxylic acid, can be synthesized from the reaction of urea (B33335) and hydrazine in an acidic medium. researchgate.netfigshare.com This reaction proceeds in a stepwise manner, first forming semicarbazide, which then reacts with another molecule of urea to yield hydrazodicarbonamide. researchgate.net Hydrolysis of hydrazodicarbonamide would then yield the desired hydrazinedicarboxylic acid.

The subsequent esterification involves treating hydrazinedicarboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of this reaction is driven towards the formation of the diethyl ester by the large excess of the alcohol. wikipedia.orgchemeurope.com

General Reaction Scheme:

Formation of Hydrazinedicarboxylic Acid Precursor (Hydrazodicarbonamide):

NH2CONH2 + H2NNH2 → NH2CONHNH2 + NH3

NH2CONHNH2 + NH2CONH2 → NH2CONHNHCONH2 + NH3

Hydrolysis to Hydrazinedicarboxylic Acid:

NH2CONHNHCONH2 + 2H2O → HOOCNHNHCOOH + 2NH3

Fischer-Speier Esterification:

HOOCNHNHCOOH + 2CH3CH2OH (excess) --[H+]--> C2H5OCONHNHCOOC2H5 + 2H2O

| Reactants | Catalyst | Key Conditions | Product |

| Hydrazinedicarboxylic Acid, Ethanol | Sulfuric Acid or Hydrochloric Acid | Excess ethanol, Reflux | This compound |

Direct Hydrazinolysis of Dicarboxylic Acid Derivatives

Direct hydrazinolysis offers an alternative pathway, particularly from dicarboxylic acids or their derivatives. This method involves the reaction of a suitable precursor with hydrazine hydrate (B1144303). A continuous flow process has been described for the synthesis of acid dihydrazides from dicarboxylic acids, which demonstrates the feasibility of this approach. tcichemicals.comresearchgate.netresearchgate.net In this process, the dicarboxylic acid is first esterified in a heated flow reactor, and the resulting stream is then directly mixed with a solution of hydrazine hydrate to produce the corresponding dihydrazide. tcichemicals.com

While not a direct synthesis of this compound itself, this methodology establishes the principle of forming a hydrazine-dicarbohydrazide structure from a dicarboxylic acid. To obtain the target molecule, one would need to start with a derivative of carbonic acid, such as phosgene (B1210022) or a dialkyl carbonate, and react it with hydrazine, followed by esterification if necessary.

| Starting Material | Reagent | Method | Product |

| Dicarboxylic Acid | Hydrazine Hydrate | Continuous Flow | Dihydrazide |

Routes Utilizing Ethyl Chloroformate

One of the most well-established and high-yielding methods for the synthesis of this compound involves the reaction of hydrazine with ethyl chloroformate. Detailed procedures for this synthesis are available in the Organic Syntheses collection.

In a typical procedure, a solution of hydrazine hydrate in ethanol is cooled in an ice bath. Ethyl chloroformate is then added dropwise while maintaining a low temperature. To neutralize the hydrochloric acid formed during the reaction, a solution of a base, such as sodium carbonate, is added simultaneously with the second half of the ethyl chloroformate. This careful control of temperature and reagent addition is crucial to prevent side reactions and ensure a high yield of the desired product. The resulting this compound precipitates from the reaction mixture as a white solid and can be collected by filtration. This method consistently produces high yields, typically in the range of 81-85%.

| Reactants | Base | Solvent | Temperature | Yield |

| Hydrazine Hydrate, Ethyl Chloroformate | Sodium Carbonate | Ethanol/Water | 15-20°C | 81-85% |

Synthesis from Diethyl Carbonate and Ethyl Carbazate (B1233558)

An alternative, environmentally friendly approach utilizes diethyl carbonate and ethyl carbazate in the presence of a base. This method avoids the use of the more hazardous ethyl chloroformate. The synthesis involves the reaction of ethyl carbazate with diethyl carbonate, facilitated by a strong base such as sodium ethoxide.

The reaction is typically carried out by heating the reactants for several hours. After the reaction is complete, the mixture is neutralized with an acid, causing the product to precipitate. The crude this compound can then be purified by recrystallization. This method offers good yields and utilizes readily available and less toxic starting materials.

| Reactants | Base | Key Conditions | Yield |

| Diethyl Carbonate, Ethyl Carbazate | Sodium Ethoxide | Heating for 1-6 hours, followed by pH adjustment | ~83% |

Formation Through In Situ Chemical Transformations

This compound is also a key intermediate and product in several important organic reactions, where it is formed in situ through chemical transformations of related compounds.

Reduction of Dialkyl Azodicarboxylates

This compound is the reduced form of diethyl azodicarboxylate (DEAD), a well-known reagent in organic synthesis, most notably in the Mitsunobu reaction. In the course of the Mitsunobu reaction, triphenylphosphine (B44618) acts as a reducing agent, converting DEAD into this compound while being itself oxidized to triphenylphosphine oxide. figshare.com

The reaction is initiated by the nucleophilic attack of triphenylphosphine on the electrophilic nitrogen of DEAD, forming a betaine (B1666868) intermediate. This intermediate then participates in the subsequent steps of the Mitsunobu reaction, ultimately leading to the formation of the desired product, triphenylphosphine oxide, and this compound as a byproduct. figshare.com

Beyond the Mitsunobu reaction, diethyl azodicarboxylate can be reduced to this compound through other chemical means. For instance, it can act as a hydrogen acceptor in dehydrogenation reactions. When reacting with alcohols or thiols, DEAD is reduced to this compound while the alcohol is oxidized to an aldehyde or ketone, and the thiol is oxidized to a disulfide.

Furthermore, catalytic hydrogenation can be employed for the reduction of the azo group in diethyl azodicarboxylate to the corresponding hydrazine derivative. This method involves the use of a metal catalyst, such as palladium on carbon, and a hydrogen source.

While less common, hydride-reducing agents can also be utilized. For example, sodium borohydride (B1222165) has been shown to reduce the carbon-nitrogen double bond in related systems, suggesting its potential applicability for the reduction of diethyl azodicarboxylate.

| Reagent/Reaction | Reducing Agent | Key Aspect |

| Diethyl Azodicarboxylate (DEAD) | Triphenylphosphine | In situ formation during the Mitsunobu reaction |

| Diethyl Azodicarboxylate (DEAD) | Alcohols, Thiols | Acts as a hydrogen acceptor in dehydrogenation |

| Diethyl Azodicarboxylate (DEAD) | H2/Catalyst | Catalytic hydrogenation of the azo group |

| Diethyl Azodicarboxylate (DEAD) | Sodium Borohydride | Potential for reduction using hydride reagents |

Byproduct Generation in Organometallic and Catalytic Systems

Beyond the classic Mitsunobu reaction, this compound emerges as a byproduct in a range of organometallic and catalytic processes where diethyl azodicarboxylate is employed as an oxidant or a reactant.

In a copper-catalyzed regioselective alkynylation of unactivated aliphatic tertiary methylamines with terminal alkynes, DEAD is utilized as a mediator. Similarly, an oxidative C1 arylation of tetrahydroisoquinolines with aryl Grignard reagents is mediated by DEAD under metal-free conditions. In both instances, the reaction mechanism involves the reduction of DEAD, leading to the formation of this compound as a byproduct.

Furthermore, in certain synthetic applications, derivatives of this compound are the target molecules, implying the reduction of the azo group of DEAD during the reaction. For example, the synthesis of monoaryl hydrazides can be achieved through the BF₃-catalyzed reaction of DEAD with substituted benzenes. In this electrophilic aromatic substitution-type reaction, the aromatic compound attacks one of the nitrogen atoms of DEAD, followed by a protonation step, resulting in the formation of a substituted this compound derivative.

Sustainable and Atom-Economical Synthetic Approaches

The pursuit of greener and more sustainable chemical processes has driven research into alternative synthetic routes for important chemical compounds, including this compound and its precursor, diethyl azodicarboxylate.

A patent has disclosed a synthetic method for diethyl azodicarboxylate that proceeds through this compound, utilizing diethyl carbonate as a key raw material. This process is presented as an environmentally friendly alternative to traditional methods. The synthesis involves the reaction of diethyl carbonate with ethyl carbazate in the presence of sodium ethoxide to produce this compound. This intermediate is then oxidized to diethyl azodicarboxylate. The use of diethyl carbonate, a less toxic and more environmentally benign reagent, contributes to the sustainability of this approach.

While specific atom-economical syntheses for this compound are not extensively reported, the principles of green chemistry encourage the development of such routes. An analogous example can be found in the "green synthesis" of azodicarbonamide, a related azo compound. This process involves the electrosynthesis of its precursor, hydrazodicarbonamide (biurea), followed by electrochemical oxidation. Such an approach, which avoids harsh chemical oxidants and can potentially be powered by renewable energy, offers a conceptual framework for developing more sustainable methods for producing this compound. The ideal atom-economical synthesis would involve the direct and catalytic addition of hydrogen across the N=N double bond of diethyl azodicarboxylate, although challenges in controlling such a reduction catalytically persist.

Mechanistic Insights into Diethyl Hydrazinedicarboxylate Reactivity and Formation

Mechanistic Pathways of its Formation in Condensation Reactions

Diethyl hydrazinedicarboxylate is a common byproduct in reactions that utilize its oxidized precursor, Diethyl azodicarboxylate (DEAD). Its formation is integral to the redox processes that drive these reactions forward.

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of other functional groups, such as esters, with an inversion of stereochemistry. wikipedia.org The reaction is a form of redox condensation, fundamentally involving an oxidant (an azodicarboxylate like DEAD) and a reductant (a phosphine (B1218219), typically triphenylphosphine (B44618), TPP). rsc.org

The mechanism initiates with a nucleophilic attack by triphenylphosphine on Diethyl azodicarboxylate, which produces a betaine (B1666868) intermediate. wikipedia.org This highly reactive intermediate is then protonated by the acidic nucleophile (e.g., a carboxylic acid). The resulting ion pair then reacts with the alcohol to form an alkoxyphosphonium salt. In the final key step, the conjugate base of the acidic nucleophile performs an SN2 attack on the alcohol carbon, displacing the triphenylphosphine oxide and inverting the stereocenter. Throughout this sequence, the DEAD component accepts two protons and two electrons, resulting in its reduction to the stable this compound. tcichemicals.comresearchgate.net

The careful control of reaction conditions is essential to maximize the yield of the desired product and manage the formation of byproducts, including the inseparable this compound and triphenylphosphine oxide. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

The polarity of the solvent can have a dramatic effect on the rate and outcome of the Mitsunobu reaction. Research has shown that non-polar solvents often lead to higher yields of the desired product because they suppress the rates of side reactions. In more polar solvents, competing pathways, such as the acylation of the hydrazine (B178648) derivative, can become more significant.

For example, studies have demonstrated an inverse relationship between solvent polarity and the rate constant of the Mitsunobu esterification. This decrease in rate with increasing polarity is explained by the Hughes-Ingold rules, which predict that reactions where the charge is more dispersed in the transition state compared to the reactants will be slower in polar solvents. In the Mitsunobu reaction, the rate-determining SN2 step involves a charged alkoxyphosphonium cation and a carboxylate anion reacting to form neutral products, a process disfavored by polar media.

| Solvent | Predicted Yield (%) | Solvent Type |

|---|---|---|

| 2-Chlorobutane | 92 | Chloroalkane |

| Dichloromethane | - | Chlorinated |

| Tetrahydrofuran (THF) | - | Ether |

| Toluene | - | Aromatic Hydrocarbon |

| Acetonitrile | - | Polar Aprotic |

This interactive table presents data on how solvent choice can influence the predicted yield of a Mitsunobu reaction. Chloroalkanes are often predicted to give high yields.

Temperature is a critical parameter for controlling the Mitsunobu reaction. Standard protocols often specify cooling the reaction mixture to 0 °C before the slow, dropwise addition of the Diethyl azodicarboxylate. wikipedia.org This initial cooling helps to manage the exothermic nature of the initial betaine formation and prevents the accumulation of highly reactive intermediates that could decompose or engage in side reactions. After the initial addition, the reaction is typically allowed to warm to room temperature. organic-synthesis.com Elevated temperatures can sometimes be used to drive sluggish reactions to completion, but this increases the risk of byproduct formation. ias.ac.in

The stoichiometry of the reagents also plays a vital role. It is common to use a slight excess (e.g., 1.5 equivalents) of both triphenylphosphine and DEAD relative to the alcohol. organic-synthesis.com This ensures the complete consumption of the limiting alcohol substrate. However, using a large excess of the coupling reagents can increase the prevalence of side reactions, particularly those involving the acylation of the this compound byproduct. researchgate.net Careful optimization of the reagent ratios is therefore necessary to achieve a high yield of the desired product while minimizing difficult-to-remove byproducts.

Influence of Reaction Conditions on Byproduct Profile

Mechanisms Governing the Oxidation of this compound

While this compound is a terminal byproduct in stoichiometric Mitsunobu reactions, its oxidation back to Diethyl azodicarboxylate is a key step in the development of catalytic Mitsunobu processes. nih.gov These catalytic systems aim to reduce waste and improve atom economy by regenerating the active azo reagent in situ.

The re-oxidation of the hydrazine derivative can be achieved using a suitable terminal oxidant. One effective system employs atmospheric oxygen as the sacrificial oxidant in combination with an iron phthalocyanine catalyst. rsc.orgnih.gov The mechanism involves the iron catalyst facilitating the aerobic oxidation of the hydrazine. This process is often more efficient in apolar solvents like toluene or dichloromethane. nih.gov This catalytic cycle allows the azo compound to be used in sub-stoichiometric amounts, fundamentally changing the reaction from a stoichiometric coupling to a catalytic process. nih.gov

Aerobic and Catalytic Oxidation Processes to Azo Species

The oxidation of this compound to its corresponding azo compound, diethyl azodicarboxylate (DEAD), can be achieved through various aerobic and catalytic methods. These processes offer milder and more sustainable alternatives to traditional oxidizing agents.

One notable method involves the use of a copper(II)-oxazoline catalytic system. This system effectively facilitates the aerobic oxidation of diethyl 1,2-hydrazinedicarboxylate at room temperature in the presence of air. The in situ generation of the azo species allows for its immediate trapping in reactions like hetero-Diels-Alder and ene reactions, with the chemoselectivity being dependent on both temperature and solvent arkat-usa.org. The versatility of this copper-catalyzed approach has been extended to other azo systems as well arkat-usa.org. For instance, a CuI-DMAP system has been reported to oxidize di-tert-butylhydrazodicarboxylate to its azodicarboxylate, which was then used in situ for the dehydrogenation of 1,2,3,4-tetrahydroquinolines arkat-usa.org. While the precise mechanism of the copper(II)-oxazoline catalyzed oxidation is a subject of ongoing investigation, it is believed to involve the coordination of the hydrazide to the copper center, followed by electron transfer and reaction with molecular oxygen to regenerate the active catalyst.

In a related context, the mechanism of copper/azodicarboxylate-catalyzed aerobic alcohol oxidation has been studied, revealing a complex interplay between the metal catalyst and the organic cocatalyst. Mechanistic studies, including in situ infrared spectroscopy and kinetic analysis, have shown that the reaction can proceed through two interdependent catalytic cycles: a fast pathway where the azodicarboxylate acts as the oxidant, and a slower pathway where Cu(II) is the oxidant nih.gov. This highlights the potential for multiple operative mechanisms in copper-catalyzed oxidation reactions involving azodicarboxylate species.

Iron phthalocyanine has also been identified as an effective catalyst for the aerobic oxidation of hydrazine derivatives. Theoretical modeling of the oxidation of hydrazine by iron(II) phthalocyanine using density functional theory (DFT) suggests a through-bond charge-transfer mechanism mdpi.com. These calculations indicate a significant contribution from the iron atom in the charge-transfer process, which may explain the high catalytic activity observed experimentally for iron(II) phthalocyanine compared to other metallophthalocyanines mdpi.com.

Investigation of Electron Transfer and Radical Mechanisms

The oxidation of this compound is believed to proceed through pathways involving electron transfer and the formation of radical intermediates, particularly in the context of metabolic activation of hydrazine derivatives. While direct studies on the non-enzymatic oxidation of this compound are less common, insights can be drawn from the broader class of hydrazine compounds.

The formation of radical intermediates during the metabolic activation of various carcinogenic hydrazine derivatives has been demonstrated using techniques like electron spin resonance (ESR) spectroscopy coupled with spin trapping nih.gov. These studies have shown that hydrazines can be activated to reactive free radicals through cellular oxidative metabolic pathways nih.gov. While these are biological systems, they provide a precedent for the potential of hydrazine derivatives to undergo single-electron transfer processes.

In a visible-light photocatalytic system, the oxidation of unsaturated hydrazones has been shown to proceed via an N-centered radical. This process involves the deprotonation of the hydrazone, followed by a single electron transfer (SET) to an excited photocatalyst to generate the N-centered radical intermediate nih.gov. This radical then undergoes further reactions, such as cyclization nih.gov. This example illustrates a clear case of an electron transfer-initiated radical mechanism in a hydrazine derivative.

Furthermore, mechanistic studies of copper-catalyzed oxidative cyclization of carboxylic acids have suggested the involvement of a transient benzylic radical intermediate that reduces Cu(II) to Cu(I) via electron transfer wuxibiology.com. This Cu(I) is then re-oxidized in the catalytic cycle. While not directly involving this compound, this demonstrates the facility of copper to participate in single-electron transfer events in oxidative catalysis.

Computational and Theoretical Studies of Reaction Mechanisms

Computational and theoretical chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, including reaction energetics, transition states, and the role of electronic structure in determining reactivity.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) has been employed to investigate the energetics of reactions involving hydrazine derivatives and related species, offering insights into the feasibility of different reaction pathways. For instance, DFT calculations have been used to study the reaction mechanisms of the oxidation of hydrazine and hydrazinium ions by iodine. These studies have identified multiple possible reaction routes, each with distinct transition states and intermediates, and have calculated the enthalpies of reaction and activation barriers for the rate-determining steps sciencepublishinggroup.com.

In the context of reactions involving diethyl azodicarboxylate (the oxidized form of this compound), DFT calculations have been used to explore the thermodynamics of its reactions with frustrated Lewis pairs. These calculations have determined the Gibbs free energies of different isomeric products, helping to understand the influence of steric and electronic factors on the reaction outcome nih.gov.

Molecular Orbital and Electronic Structure Analysis in Reactivity Prediction

The reactivity of a molecule is fundamentally governed by its electronic structure, and molecular orbital (MO) theory provides a framework for understanding and predicting this reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in this context, as they represent the frontiers of electron donation and acceptance, respectively.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity wuxibiology.comirjweb.com. Quantum-chemical methods are increasingly used to predict the HOMO and LUMO energy levels and thus the electronic properties of molecules rsc.org.

For this compound, a detailed MO analysis would involve calculating the energies and visualizing the shapes of its HOMO and LUMO. The HOMO would be expected to be localized on the nitrogen atoms, reflecting their nucleophilic character. The LUMO would likely be an antibonding orbital associated with the N-H or N-N bonds. The interaction of these frontier orbitals with those of an oxidizing agent would determine the initial steps of the oxidation reaction. Theoretical knowledge of the HOMO and LUMO energy levels is crucial for understanding and designing reactions, including those for organic solar cells rsc.org.

Simulation of Transition States and Kinetic Profiles

Transition state theory is a fundamental concept in chemical kinetics that explains reaction rates by considering the equilibrium between reactants and an activated complex, or transition state irjweb.com. Computational methods, particularly DFT, are widely used to locate and characterize transition state structures and to calculate the activation energies that govern reaction rates.

For the oxidation of this compound, a computational study would involve mapping the potential energy surface of the reaction. This would entail locating the minimum energy structures of the reactants, products, and any intermediates, as well as the transition state structures connecting them. The calculated energy difference between the reactants and the transition state would provide the activation barrier, which is a key parameter in determining the reaction rate.

Studies on Related Atropisomeric Hydrazinedicarboxylates

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a topic of growing interest, particularly in the context of N-N bonds. Hydrazinedicarboxylates with bulky substituents can exhibit atropisomerism, and computational studies have been instrumental in understanding the rotational barriers and conformational preferences of these molecules.

Recent research has focused on the synthesis and analysis of atropisomeric hydrazides. A combination of experimental techniques, such as dynamic HPLC, and computational methods has been used to investigate the energy barrier to racemization mdpi.comnih.gov. These studies have revealed that the rotational barrier is not solely due to steric hindrance but is also significantly influenced by electronic factors, specifically an increase in the p-orbital character of the nitrogen atoms during the rotation mdpi.com.

DFT calculations have been employed to model the rotational barriers of various substituted hydrazides. By performing a scan of the dihedral angle around the N-N bond, the energy profile for rotation can be calculated, and the transition state for interconversion can be identified. These calculations have shown a good correlation with experimental data and have provided insights into the conformational preferences of these atropisomers, including the role of non-covalent interactions in stabilizing certain conformations researchgate.net. The understanding gained from these studies on related atropisomeric hydrazinedicarboxylates can inform the design of novel chiral ligands and catalysts based on the this compound scaffold.

Diethyl Hydrazinedicarboxylate in Advanced Organic Synthesis and Methodology Development

Strategic Applications as a Reagent in Catalytic Transformations

Diethyl hydrazinedicarboxylate, the reduced form of diethyl azodicarboxylate (DEAD), plays a pivotal role in advancing catalytic organic reactions. Its significance lies not only in its own reactivity but also in its relationship with its oxidized counterpart, enabling the development of more sustainable and efficient synthetic methodologies.

Regeneration and Recycling of Azodicarboxylates for Catalytic Mitsunobu Reactions

The Mitsunobu reaction is a cornerstone of organic synthesis for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry. However, its traditional application is hampered by the generation of stoichiometric quantities of triphenylphosphine (B44618) oxide and a hydrazinedicarboxylate byproduct, which complicates product purification and results in poor atom economy. organic-chemistry.org A significant advancement in overcoming these limitations is the development of catalytic Mitsunobu systems where the azodicarboxylate reagent is used in sub-stoichiometric amounts.

Development of Recyclable Organocatalytic Systems Derived from Hydrazinedicarboxylates

Beyond its role in regenerating reagents for existing reactions, the hydrazinedicarboxylate scaffold itself has been used as a foundation for the development of novel, recyclable organocatalysts. An innovative approach involves the incorporation of a "fluorous tag" onto the hydrazinedicarboxylate structure to facilitate catalyst recovery. mdpi.com

Researchers have prepared a fluorous hydrazine-1,2-dicarboxylate by attaching perfluorohexyl ethanol (B145695) moieties to the core structure. This fluorous-tagged organocatalyst has demonstrated good catalytic activity in the synthesis of β-chloroethers using N-chlorosuccinimide as the chlorine source under mild conditions. The key advantage of this system is the simplified recovery of the catalyst after the reaction. By employing fluorous solid-phase extraction (F-SPE), the catalyst can be efficiently separated from the reaction mixture and recycled for subsequent runs without the need for environmentally persistent perfluorinated solvents. mdpi.com This strategy of modifying the hydrazinedicarboxylate backbone represents a promising avenue for creating sustainable and reusable organocatalytic systems. mdpi.com

Utilization as a Versatile Building Block in Complex Molecule Synthesis

This compound serves as a valuable precursor and building block in the synthesis of diverse and complex molecular architectures, particularly nitrogen-containing heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals.

Construction of Nitrogen-Containing Heterocyclic Frameworks

The N-N bond within this compound is a key structural feature that can be incorporated into various heterocyclic rings, making it a useful synthon for medicinal and materials chemistry.

A notable application of this compound is in the synthesis of indazole derivatives. A method has been developed involving a copper(II) acetate-catalyzed reaction between 2-formylphenylboronic acids and this compound. nih.govnih.gov This transformation can be performed efficiently as a one-pot, two-step procedure to yield a range of 1N-alkoxycarbonyl indazoles. nih.govnih.gov

The reaction requires a stoichiometric amount of the copper(II) acetate (B1210297) catalyst for the crucial C–N bond formation step. It is proposed that the this compound is first oxidized in situ to the corresponding diethyl azodicarboxylate by the copper source. This is followed by the addition of the boronic acid and a subsequent acid-catalyzed cyclization to form the indazole ring. nih.gov The use of different acids, such as trifluoroacetic acid (TFA) or acetic acid, allows for the synthesis of various indazole products, including those with acid-labile groups. nih.gov

Table 1: Synthesis of Indazole Derivatives using this compound

| Entry | Boronic Acid | Hydrazine (B178648) Dicarboxylate | Cyclization Acid | Product Yield |

|---|---|---|---|---|

| 1 | 2-Formylphenylboronic acid | This compound | TFA | Good |

This table is a representation of findings that demonstrate the utility of this synthetic method. nih.gov

While this compound contains the N-N bond necessary for pyrazole (B372694) synthesis, it is its oxidized counterpart, diethyl azodicarboxylate (DEAD), that is more commonly employed directly in constructing the pyrazole core. DEAD participates in phosphine-free [3+2] cycloaddition reactions with partners like substituted propargylamines. This reaction proceeds at room temperature to afford functionalized pyrazole derivatives with high selectivity. organic-chemistry.org The reaction leverages the electrophilicity of the N=N double bond in DEAD to react with a suitable three-carbon component, leading to the five-membered heterocyclic ring.

The direct use of this compound as a primary building block for the construction of the pyrimidine (B1678525) ring is not widely reported in common synthetic methodologies. The classical synthesis of pyrimidines typically involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an N-C-N fragment such as an amidine, urea (B33335), or guanidine. bu.edu.eg While hydrazine derivatives are fundamental to many heterocyclic syntheses, the specific application of this compound in a direct cyclization to form a pyrimidine scaffold is less common.

Synthesis of Other Heterocyclic Systems (e.g., Oxadiazoles (B1248032), Triazoles)

This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems, notably oxadiazoles and triazoles. Its structure provides a foundational N-N bond that can be incorporated into these aromatic rings through cyclization reactions.

Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often proceeds through N,N'-diacylhydrazine intermediates. mdpi.com While direct cyclization with this compound is less common, it can be derivatized into suitable precursors. The general strategy involves the acylation of both nitrogen atoms followed by a dehydrative cyclization. Various reagents, including phosphorus oxychloride, triflic anhydride, and polyphosphoric acid, are employed to facilitate the ring closure, converting the diacylhydrazine intermediate into the stable 1,3,4-oxadiazole ring. researchgate.net A convergent approach involves coupling acyl hydrazides with α-bromo nitroalkanes, which delivers the 2,5-disubstituted oxadiazole directly under non-dehydrative conditions. rsc.org

Triazoles: this compound's derivative, diethyl azodicarboxylate (DEAD), is a key reagent in the synthesis of 1,2,4-triazole (B32235) systems. One notable method involves the coupling and cyclization reaction between N-arylamidrazones and DEAD. nih.gov The reaction, typically catalyzed by a base like triethylamine (B128534) in a suitable solvent such as ethanol, proceeds through the oxidation of the amidrazone followed by cyclization to afford highly substituted 1,2,4-triazoles. nih.gov This method provides an efficient route to a diverse range of triazole derivatives. nih.gov

Preparation of Hydrazone Intermediates

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure, typically formed by the reaction of a hydrazine with an aldehyde or a ketone. wikipedia.org this compound, possessing two N-H bonds, can undergo condensation reactions with carbonyl compounds to form hydrazone intermediates.

The synthesis generally involves the reaction of this compound with an appropriate aldehyde or ketone, often under acidic or basic catalysis, to yield the corresponding N-acylhydrazone. nih.govnih.gov These resulting hydrazones are valuable synthetic intermediates. For instance, they are key precursors in the Wolff-Kishner reduction, where the carbonyl group is ultimately reduced to a methylene (B1212753) group. nih.gov The stability and crystallinity of these hydrazone derivatives also make them useful for the purification and characterization of carbonyl compounds. wikipedia.org

The general reaction scheme is as follows: EtOOC-NH-NH-COOEt + R-CHO → EtOOC-N(NH-COOEt)-N=CH-R + H₂O

These hydrazone intermediates can be further modified or used in subsequent reactions, such as cyclizations or as reactants in C-C bond-forming reactions like the Shapiro and Bamford-Stevens reactions. wikipedia.org

Enantio- and Diastereoselective Synthesis of Atropisomeric Hydrazides

Atropisomers are stereoisomers that arise from hindered rotation around a single bond. The synthesis of hydrazides with N-N axial chirality represents a significant challenge in stereoselective synthesis. This compound and its derivatives are central to pioneering methods for the enantio- and diastereoselective synthesis of these complex molecules. nih.govnih.gov

A highly effective strategy employs a one-pot sequential catalysis protocol. nih.govnih.gov This method involves two key organocatalytic cycles:

Enamine Amination: A branched aldehyde is first converted into a chiral enamine, which then undergoes an enantioselective amination reaction with an azodicarboxylate (the oxidized form of this compound).

Phase-Transfer N-Alkylation: The resulting amination product is then subjected to a diastereoselective N-alkylation under phase-transfer conditions. nih.gov

This dual catalytic approach allows for the controlled construction of both the central and axial chirality, providing access to all possible diastereoisomers in a stereodivergent manner with high yields and excellent stereocontrol. nih.govnih.gov Another advanced method utilizes a ternary catalysis system for the synthesis of atropisomeric hydrazides bearing a cyclic quaternary stereocenter. rsc.org This one-pot process integrates gold catalysis, chiral phosphoric acid catalysis, and diastereoselective organocatalysis to construct the complex chiral hydrazides from racemic α-amino-ynones, azodicarboxylates, and Morita–Baylis–Hillman (MBH) carbonates. rsc.org The steric and electronic properties of the substituents on the hydrazide backbone are crucial for determining the rotational energy barrier of the N-N bond. uniroma1.it

| Catalytic Step | Chirality Control | Key Reagents | Outcome |

| Enamine Amination | Enantioselective | Branched Aldehyde, Chiral Amine Catalyst, Azodicarboxylate | Creation of a stereocenter |

| N-Alkylation | Diastereoselective | Phase-Transfer Catalyst, Alkylating Agent | Establishment of N-N axial chirality |

Functional Roles in Specific Chemical Reactions

Participation as a Nucleophile in Substitution Reactions

Nucleophilic substitution is a fundamental reaction where an electron-rich nucleophile attacks an electron-deficient electrophile, displacing a leaving group. organic-chemistry.org The nitrogen atoms in this compound possess lone pairs of electrons, allowing the molecule to act as a nucleophile.

In a typical Sₙ2 reaction, one of the nitrogen atoms of this compound can attack an sp³-hybridized carbon atom bearing a good leaving group (e.g., a halide or a sulfonate). This results in the formation of a new N-C bond and the displacement of the leaving group. The reaction leads to an alkylated or arylated hydrazine derivative. The nucleophilicity of the nitrogen atoms can be influenced by the presence of the two electron-withdrawing ethyl carboxylate groups, which tend to decrease the electron density and reactivity compared to unsubstituted hydrazine. However, under appropriate reaction conditions, such as in the presence of a base to deprotonate the N-H group, its nucleophilicity can be enhanced, facilitating substitution reactions with a range of electrophiles.

Role as a Precursor for Aza-Dienophiles in Cycloaddition Reactions

This compound is the reduced precursor to one of the most reactive aza-dienophiles used in cycloaddition chemistry: diethyl azodicarboxylate (DEAD). While this compound itself is not an active dienophile, it can be oxidized in situ to generate DEAD, which then readily participates in reactions like the Hetero-Diels-Alder reaction. This precursor role is crucial in reaction sequences where the highly reactive azo compound needs to be generated just before its intended use.

Hetero-Diels-Alder (HDA) Reactions

The Hetero-Diels-Alder (HDA) reaction is a powerful cycloaddition method for synthesizing six-membered heterocyclic rings. In the aza-Diels-Alder variant, an aza-dienophile (a compound containing a N=N or C=N bond) reacts with a conjugated diene. rsc.org Diethyl azodicarboxylate (DEAD), generated from the oxidation of this compound, is an exceptionally reactive aza-dienophile due to its electron-deficient N=N double bond.

Upon its formation, DEAD can react with a wide variety of dienes, including acyclic, cyclic, and heterocyclic systems, to yield tetrahydropyridazine derivatives. rsc.org These reactions are often catalyzed by Lewis acids, which activate the dienophile and can induce high levels of stereoselectivity. rsc.org Chiral Lewis acid catalysts have been successfully employed to achieve enantioselective HDA reactions, providing chiral cyclic hydrazine adducts with moderate to good enantioselectivities. rsc.org The versatility of the aza-Diels-Alder reaction using DEAD makes it a cornerstone in the synthesis of complex nitrogen-containing molecules. researchgate.net

| Reactant 1 (Diene) | Reactant 2 (Aza-Dienophile) | Catalyst | Product |

| Cyclopentadiene | Diethyl Azodicarboxylate (from precursor) | Chiral Copper Complex | Chiral Bicyclic Tetrahydropyridazine |

| 1,3-Butadiene | Diethyl Azodicarboxylate (from precursor) | Lewis Acid (e.g., Yb(OTf)₃) | Substituted Tetrahydropyridazine |

| Danishefsky's Diene | Diethyl Azodicarboxylate (from precursor) | None (thermal) | Dihydropyridazinone derivative |

Ene Reactions

Diethyl azodicarboxylate (DEAD), the oxidized form of this compound, is a prominent reagent in the Alder-ene reaction, where it functions as a potent enophile. wikipedia.orgwikiwand.comwikipedia.org The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.orgorganic-chemistry.org In this reaction, a new sigma bond is formed, the double bond of the ene component migrates, and a 1,5-hydrogen shift occurs. wikipedia.org

The reaction between an alkene and DEAD proceeds through a concerted, pericyclic mechanism, which can be designated as [σ2s + π2s + π2s] under Woodward-Hoffmann rules. wikipedia.org The high reactivity of the N=N double bond in DEAD makes it an excellent enophile for reacting with a wide range of ene components, including simple olefins and more complex cyclic systems. For instance, the treatment of pentacyclo[4,4,0,02,5,03,8,04,7]dec-9-ene with two equivalents of diethyl azodicarboxylate results in a 1:2 adduct. rsc.org The reaction requires elevated temperatures due to the higher activation energy associated with breaking the allylic C-H σ-bond. organic-chemistry.org Lewis acids can catalyze certain ene reactions, enabling them to proceed at lower temperatures and with high levels of regio- and stereo-selectivity, often explained by chair-like transition states. wikipedia.org The product of the ene reaction with DEAD is an N-alkenylhydrazinedicarboxylate derivative, which can be a valuable synthetic intermediate.

Application as a Hydrogen Atom Transfer (HAT) Catalyst in C-H Functionalization

Hydrogen Atom Transfer (HAT) has emerged as a powerful strategy in synthetic organic chemistry for the selective functionalization of traditionally unreactive C-H bonds. nih.govnih.gov This process involves the transfer of a hydrogen atom (both a proton and an electron) from a substrate to a radical species, generating a new carbon-centered radical that can be trapped by another reagent. nih.govnih.gov HAT catalysis offers a complementary approach to transition-metal-catalyzed methods, often exhibiting different regioselectivity based on bond dissociation energies (BDEs). nih.gov

While this compound and its oxidized form, diethyl azodicarboxylate (DEAD), are well-known reagents in various organic transformations, their application specifically as a catalyst for Hydrogen Atom Transfer in C-H functionalization is not extensively documented in the literature. Typically, HAT catalysts are species that can be readily converted into open-shell radicals, such as aminium radical cations or N-oxyl radicals. rsc.orgresearchgate.net Reactions involving DEAD, such as the dehydrogenation of alcohols, proceed via a mechanism that involves hydrogen abstraction, but DEAD acts as a stoichiometric oxidant rather than a catalyst in these cases. wikiwand.com The broader field of HAT-mediated C-H functionalization often employs photoredox or electrochemical methods to generate the catalytically active radical species that initiates the hydrogen abstraction event. nih.govnih.gov

Key Principles of HAT in C-H Functionalization

| Principle | Description |

|---|---|

| Mechanism | A radical catalyst abstracts a hydrogen atom from a C-H bond, generating a substrate radical. |

| Selectivity | Typically favors weaker C-H bonds (e.g., tertiary > secondary > primary). nih.gov |

| Catalyst Generation | Often achieved through photoredox catalysis, electrochemistry, or thermal initiation. nih.gov |

| Applications | Enables the formation of C-C, C-N, C-O, and other bonds at previously unfunctionalized positions. nih.gov |

Context in Iminophosphorane Formation Pathways

Diethyl azodicarboxylate (DEAD) is a key reagent in non-traditional routes to iminophosphorane synthesis, moving beyond the classic Staudinger reaction of azides with phosphines. researchgate.netwikipedia.org Iminophosphoranes (or aza-ylides) are important intermediates in organic synthesis, notably in the aza-Wittig reaction. DEAD facilitates their formation under mild, neutral conditions, providing an alternative to potentially explosive azide (B81097) precursors. researchgate.net

The process involves a reaction between a primary or secondary amine, a phosphine (B1218219) (typically triphenylphosphine), and DEAD. This method is mechanistically related to the Mitsunobu reaction. researchgate.netwikipedia.org The reaction is initiated by the nucleophilic attack of the phosphine on DEAD, forming a betaine (B1666868) intermediate. wikipedia.orgacs.org This intermediate then deprotonates the amine, and subsequent steps lead to the formation of the iminophosphorane, triphenylphosphine oxide, and this compound as the reduced by-product. researchgate.net This one-pot, three-component reaction is highly efficient for generating aryliminophosphoranes from aromatic amines at ambient temperatures. researchgate.net

Comparison of Iminophosphorane Synthesis Methods

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Staudinger Reaction | Organic Azide, Phosphine | Typically thermal | Classic method; uses potentially hazardous azides. wikipedia.org |

| DEAD-Mediated Synthesis | Amine, Phosphine, DEAD | Mild, ambient temperature | Avoids azides; proceeds in a Mitsunobu-type pathway. researchgate.net |

| Electrochemical Synthesis | Phosphine, Aminating Reagent (e.g., bis(trimethylsilyl)carbodiimide) | Electrochemical cell | Safe; avoids hazardous reagents like azides and DEAD. rsc.org |

Contributions to Coordination Chemistry and Materials Science

Chelating Ligand Properties and Metal Complex Formation

This compound, and hydrazones/hydrazides in general, are versatile ligands in coordination chemistry due to the presence of multiple donor atoms (nitrogen and oxygen). mtct.ac.inresearchgate.net The deprotonated form of this compound can act as a chelating ligand, binding to metal centers through its nitrogen and oxygen atoms to form stable ring structures. mdpi.com

Hydrazone-based ligands can coordinate to metal ions in either their neutral (amido) form or, more commonly, their deprotonated (iminol) form. mtct.ac.in The coordination mode can be monodentate, or it can be bidentate or tridentate, leading to chelation. mtct.ac.innih.gov In the case of 1,2-diacylhydrazido units derived from compounds like this compound, an N,O-chelating mode is common, resulting in the formation of a stable five-membered ring with the metal center. mdpi.com This chelation enhances the stability of the resulting metal complexes. mtct.ac.in A variety of transition metals have been shown to form complexes with hydrazone and hydrazide ligands, leading to diverse coordination geometries, including octahedral and square planar structures. slideshare.netresearchgate.net

Examples of Metal Complexes with Hydrazide-Type Ligands

| Metal Ion | Ligand Type | Coordination Mode | Resulting Geometry |

|---|---|---|---|

| Pd(II) | 1,2-Bis(trifluoroacetyl)hydrazido | N,O-Chelate | Square Planar mdpi.com |

| Cu(II) | Hydrazone Ligand | Bidentate/Tridentate | Square Planar slideshare.net |

| Co(II), Ni(II) | Hydrazone Ligand | Bidentate/Tridentate | Octahedral mtct.ac.inslideshare.net |

Precursor for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. wku.edusuny.edu The choice of both the metal precursor and the organic linker is critical in determining the final structure and properties of the MOF. rsc.orgrsc.org Carboxylate-based linkers are among the most common and effective building blocks in MOF chemistry due to their strong and predictable coordination behavior with metal cations. nih.gov

This compound, as a dicarboxylate-containing molecule, possesses the fundamental structural feature required to act as an organic linker in MOF synthesis. Upon hydrolysis of the ester groups to carboxylic acids, the resulting hydrazinedicarboxylic acid can bridge multiple metal centers. The presence of the N-N backbone introduces additional functionality and potential for hydrogen bonding within the framework structure compared to more common linkers like terephthalate. nih.gov While the direct use of this compound as a primary linker in well-known MOFs is not as widely reported as that of rigid aromatic dicarboxylates, its structural motifs are relevant to the design of new "bioinspired" or peptide-based frameworks where amino acid or peptide-like linkers are employed. nih.gov The synthesis of MOFs typically involves solvothermal or hydrothermal methods where the metal salt and the organic linker are reacted in a suitable solvent at elevated temperatures. wku.edu

Development and Characterization of Diethyl Hydrazinedicarboxylate Derivatives and Analogs

Rational Design and Synthesis of Novel Hydrazinedicarboxylate Derivatives

The rational design of novel hydrazinedicarboxylate derivatives primarily revolves around modifying the ester groups or introducing chirality to expand their utility in asymmetric synthesis. The synthesis of these derivatives often starts from the corresponding alcohols, which are converted to chloroformates and then reacted with hydrazine (B178648). Subsequent oxidation yields the desired dialkyl azodicarboxylates, which can then be reduced to the hydrazinedicarboxylate form.

One area of focus has been the synthesis of chiral dialkyl azodicarboxylates, which serve as precursors to chiral hydrazinedicarboxylates. For instance, derivatives have been prepared from chiral alcohols like bornyl, isobornyl, and menthyl alcohols. The synthetic route involves converting these alcohols into chloroformates, followed by condensation with hydrazine and subsequent oxidation with reagents like N-bromosuccinimide and pyridine rsc.org. These chiral derivatives are designed with the intention of inducing stereoselectivity in reactions such as electrophilic amination of enolates rsc.org. However, in the case of achiral ester and amide enolates, these chiral reagents have shown little to no stereoselectivity rsc.org. In contrast, their reactions with chiral oxazolidinone (Evans enolate) anions were highly selective, although this selectivity was primarily dictated by the geometry of the enolate itself rather than the chiral auxiliary on the hydrazinedicarboxylate rsc.org.

Beyond chiral derivatives, the synthesis of hydrazide-hydrazone compounds represents another avenue of rational design. These molecules are typically synthesized through the condensation of carboxylic acid hydrazides with various aldehydes mdpi.comhygeiajournal.com. While not direct derivatives of diethyl hydrazinedicarboxylate, the underlying principles of designing molecules with specific biological or chemical activities through the modification of the hydrazide core are relevant. For example, the synthesis of a series of hydrazide-hydrazones as potential laccase inhibitors involved the reaction of 4-hydroxybenzoic acid hydrazide with a variety of aldehydes bearing benzene rings nih.gov. The design strategy in such cases is to create molecules that can effectively interact with the active site of a target enzyme nih.gov.

The synthesis of novel poly(amide-hydrazide)s has also been explored, indicating the versatility of the hydrazide functional group in polymer chemistry. These materials are synthesized with the aim of creating polymers with specific thermal or mechanical properties.

Investigation of Structure-Reactivity Relationships in Modified Analogs

The relationship between the structure of hydrazinedicarboxylate derivatives and their reactivity is a critical area of investigation, as it provides the fundamental knowledge needed for their effective application in organic synthesis. The reactivity of these compounds is significantly influenced by the nature of the alkyl or aryl groups attached to the ester functionalities.

Studies on the reactivity of various dialkyl azodicarboxylates, the oxidized precursors to hydrazinedicarboxylates, in reactions with phosphorus(III) compounds have revealed diverse modes of reactivity. For example, the reactions of diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) with P(III) compounds bearing oxygen or nitrogen substituents can lead to products with structures quite different from the expected Morrison-Brunn-Huisgen intermediate typically observed in the Mitsunobu reaction nih.govresearchgate.net. This highlights that even seemingly small changes in the alkyl groups (ethyl vs. isopropyl) can alter the reaction pathway and the structure of the resulting products nih.govresearchgate.net.

In the context of hydrazide-hydrazone derivatives, structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the aromatic rings influence their biological activity. For instance, in a study of hydrazide-hydrazones as laccase inhibitors, it was found that a slim salicylic aldehyde framework was crucial for the stabilization of the molecules near the substrate docking site of the enzyme mdpi.comnih.gov. Furthermore, the presence of bulky substituents like phenyl or tert-butyl at specific positions on the salicylic aldehyde fragment favored strong interactions with the substrate-binding pocket nih.gov. Conversely, derivatives with larger, more sterically hindered groups did not bind to the active site and exhibited a different mechanism of inhibition nih.gov. These findings underscore the profound impact of subtle structural modifications on the biological function of these molecules.

The following table summarizes the findings of a structure-activity relationship study on brevenal hydrazide derivatives, illustrating how modifications to the hydrazide portion of the molecule affect its binding affinity to the brevenal receptor mdpi.com.

| Compound | Modification | Relative Binding Affinity |

|---|---|---|

| Brevenal | Parent Aldehyde | 1.0 |

| Analog 1 | Simple Hydrazide | 0.8 |

| Analog 2 | Phenyl Hydrazide | 1.2 |

| Analog 3 | 3-Methoxy Phenyl Hydrazide | 1.5 |

| Analog 4 | 3-Phenoxy Phenyl Hydrazide | 1.6 |

Assessment of Steric and Electronic Perturbations on Compound Performance

The performance of this compound and its analogs in chemical reactions is governed by a delicate balance of steric and electronic effects. These factors influence the accessibility of the reactive centers and the stability of transition states, thereby dictating the reaction rate and outcome.

Steric Effects: The size of the alkyl groups on the ester moieties of dialkyl hydrazinedicarboxylates plays a significant role in their reactivity. This is particularly evident in the Mitsunobu reaction, where bulkier alkyl groups can hinder the approach of nucleophiles. For example, di-tert-butyl azodicarboxylate (DBAD) is often used as an alternative to DEAD in cases where a less reactive reagent is desired or to facilitate product purification, as the byproducts are more easily removed researchgate.net. The increased steric bulk of the tert-butyl groups compared to the ethyl groups in DEAD makes DBAD less reactive. The thermal stability of azodicarboxylates is also influenced by steric factors; for instance, diisopropyl azodicarboxylate (DIAD) is more stable than DEAD, and di-tert-butyl azodicarboxylate is even more thermally stable at.ua.

Electronic Effects: The electronic nature of the substituents on the hydrazinedicarboxylate framework can be tuned to modulate its reactivity. Electron-withdrawing groups on the alkyl or aryl portions of the molecule can increase the electrophilicity of the nitrogen atoms in the corresponding azodicarboxylate form, making it a better electron acceptor in reactions. Conversely, electron-donating groups would decrease its electrophilicity. For example, in a study of azodicarboxylates with different substituents, it was noted that the presence of an electron-withdrawing chlorine atom in the para-position of a benzyl group led to a slight difference in thermal behavior compared to the unsubstituted benzyl derivative at.ua. This suggests that electronic perturbations, even when relatively distant from the reactive azo group, can influence the compound's properties.

The following table presents a conceptual overview of how steric and electronic perturbations might influence the performance of a generic dialkyl hydrazinedicarboxylate.

| Perturbation | Effect on Alkyl Group | Predicted Impact on Reactivity | Predicted Impact on Thermal Stability |

|---|---|---|---|

| Increased Steric Bulk | e.g., Ethyl to tert-Butyl | Decrease | Increase |

| Electron-Withdrawing Group | e.g., Introduction of a nitro group | Increase (in azodicarboxylate form) | Decrease |

| Electron-Donating Group | e.g., Introduction of a methoxy group | Decrease (in azodicarboxylate form) | Increase |

Comparison with Other Dialkyl Hydrazinedicarboxylates

A comparative analysis of this compound with other dialkyl hydrazinedicarboxylates, such as diisopropyl hydrazinedicarboxylate and di-tert-butyl hydrazinedicarboxylate, is essential for selecting the appropriate reagent for a specific synthetic transformation. The primary differences between these compounds lie in their reactivity, steric hindrance, and the ease of removal of their byproducts. These compounds are often discussed in the context of their oxidized forms, the dialkyl azodicarboxylates, which are the active reagents in reactions like the Mitsunobu reaction.

Reactivity: The reactivity of dialkyl azodicarboxylates generally decreases with increasing steric bulk of the alkyl groups. Diethyl azodicarboxylate (DEAD) is the most reactive among the common analogs, followed by diisopropyl azodicarboxylate (DIAD), and then di-tert-butyl azodicarboxylate (DBAD) researchgate.net. This trend is a direct consequence of the increasing steric hindrance around the azo group, which impedes the initial nucleophilic attack by triphenylphosphine (B44618) in the Mitsunobu reaction.

Thermal Stability and Hazards: The thermal stability of dialkyl azodicarboxylates is also a critical consideration. DEAD is known to be thermally unstable and can be explosive under certain conditions, which has led to restrictions on its shipment in pure form at.ua. In contrast, DIAD and DBAD are significantly more thermally stable due to the increased steric bulk of the alkyl groups, which likely hinders decomposition pathways at.ua. This makes them safer alternatives to DEAD, particularly for larger-scale reactions.

Byproduct Removal: A practical advantage of using bulkier analogs like DBAD is the ease of removal of the corresponding hydrazinedicarboxylate byproduct after the reaction. The di-tert-butyl hydrazinedicarboxylate byproduct can be easily removed by treatment with trifluoroacetic acid, which cleaves the tert-butyl groups to form volatile isobutylene and the water-soluble hydrazine dicarboxylic acid researchgate.net. This simplifies the purification of the desired product compared to reactions using DEAD, where the this compound byproduct is often more difficult to separate.

The following table provides a comparative summary of the properties of common dialkyl azodicarboxylates, the precursors to the corresponding hydrazinedicarboxylates.

| Compound | Abbreviation | Relative Reactivity | Relative Thermal Stability | Ease of Byproduct Removal |

|---|---|---|---|---|

| Diethyl Azodicarboxylate | DEAD | High | Low | Difficult |

| Diisopropyl Azodicarboxylate | DIAD | Moderate | Moderate | Moderate |

| Di-tert-butyl Azodicarboxylate | DBAD | Low | High | Easy |

Analytical Techniques for Characterization and Reaction Monitoring in Research

Spectroscopic Methods for Structural Elucidation and In-Process Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in diethyl hydrazinedicarboxylate. They are powerful tools for both the final characterization of the isolated compound and for real-time analysis of chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic compounds, including hydrazine (B178648) derivatives like this compound. psvmkendra.com It provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

For this compound, the molecular structure (C₂H₅OC(O)NHNHC(O)OC₂H₅) is symmetric, which simplifies its NMR spectra. The expected chemical shifts in the ¹H and ¹³C NMR spectra are summarized below. For hydrazine derivatives generally, the NH protons are known to resonate at a downfield chemical shift, typically in the range of δ = 8–11 ppm, due to factors like hydrogen bonding and the electronegativity of adjacent atoms. psvmkendra.com

| ¹H NMR Spectral Data for this compound | ||

|---|---|---|

| Proton Type | Integration | Approximate Chemical Shift (δ) ppm |

| -CH₃ (methyl) | 6H | ~1.2 |

| -CH₂- (methylene) | 4H | ~4.1 |

| -NH- (amide) | 2H | ~8.0 - 9.0 |

| ¹³C NMR Spectral Data for this compound | |

|---|---|

| Carbon Type | Approximate Chemical Shift (δ) ppm |

| -CH₃ (methyl) | ~14 |

| -CH₂- (methylene) | ~62 |

| C=O (carbonyl) | ~157 |

In a research context, NMR is invaluable for monitoring reaction progress. jhu.edu For instance, in a synthesis producing this compound, researchers can take time-course samples from the reaction mixture and acquire NMR spectra. beilstein-journals.org The gradual disappearance of signals corresponding to the starting materials and the concurrent appearance and increase in the intensity of the characteristic peaks for this compound allow for the tracking of reaction kinetics and the determination of conversion rates. beilstein-journals.orgnih.gov Modern flow chemistry setups can even incorporate in-line NMR analysis, where the reaction mixture flows directly through the spectrometer, providing real-time data without manual sampling. beilstein-journals.orguniv-nantes.fr

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. psvmkendra.com When infrared radiation is passed through a sample of this compound, the molecule absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These absorptions provide a unique "fingerprint" of the compound's functional groups.

The key functional groups in this compound are the N-H bond of the hydrazine moiety, the C=O bond of the carbonyl groups, and the C-O bonds of the ester groups. Hydrazine derivatives typically show N-H stretching vibrations in the 3300–3500 cm⁻¹ region, while the carbonyl (C=O) stretch in acylhydrazides is observed as a sharp, strong band between 1650–1750 cm⁻¹. psvmkendra.commasterorganicchemistry.com

| Characteristic IR Absorption Bands for this compound | |

|---|---|

| Functional Group | Approximate Absorption Range (cm⁻¹) |

| N-H Stretch | 3200 - 3300 |

| C-H Stretch (alkane) | 2850 - 3000 |

| C=O Stretch (carbonyl) | 1700 - 1750 |

| C-O Stretch (ester) | 1200 - 1300 |

IR spectroscopy serves as an excellent tool for in-process analysis. During a synthesis, the completion of a reaction can be monitored by observing the disappearance of a key vibrational band from a reactant and the emergence of a characteristic band from the product. researchgate.net For example, if this compound were synthesized from hydrazine and an ethyl chloroformate derivative, one could monitor the appearance of the strong carbonyl (C=O) absorption band to track the formation of the product.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₁₂N₂O₄), the molecular weight is 176.17 g/mol . nih.govsigmaaldrich.com In an electron ionization (EI) mass spectrum, the parent molecule loses an electron to form a molecular ion (M⁺), which would be observed at an m/z value of approximately 176. nist.govnist.gov

This molecular ion is often energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragments provides clues to the molecule's structure. For this compound, fragmentation can occur at several points, including the cleavage of the ester groups or the central N-N bond. libretexts.orgwikipedia.org

| Potential Fragment Ions in the Mass Spectrum of this compound | |

|---|---|

| m/z Value | Possible Fragment Structure/Loss |

| 176 | [M]⁺ (Molecular Ion) |

| 131 | [M - OC₂H₅]⁺ (Loss of an ethoxy group) |

| 103 | [M - CO₂C₂H₅]⁺ (Loss of an ethoxycarbonyl group) |

| 88 | [NHNHCO₂C₂H₅]⁺ or [C₂H₅OC(O)NH₂]⁺ (Cleavage of N-N or C-N bond) |

| 73 | [CO₂C₂H₅]⁺ (Ethoxycarbonyl cation) |

| 45 | [OC₂H₅]⁺ (Ethoxy cation) |

| 29 | [C₂H₅]⁺ (Ethyl cation) |

This fragmentation pattern can be used to confirm the identity of a synthesized compound by matching it against a known spectrum from a database, such as that provided by the National Institute of Standards and Technology (NIST). nist.govnist.gov

Chromatographic Separations for Product Isolation and Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. cdc.gov It is essential for isolating the desired product from a reaction mixture and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. cdc.gov For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. pensoft.net In this setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture.

The purity of a sample of this compound can be assessed by injecting a solution of the compound into the HPLC system. The compound will travel through the column at a specific rate and be detected as it elutes, producing a peak in the chromatogram at a characteristic retention time. Impurities will elute at different retention times, appearing as separate peaks. The purity of the sample can be calculated from the relative area of the product peak compared to the total area of all peaks. A UV detector is often suitable as the carbonyl groups in the molecule act as a chromophore. pensoft.net

| Typical HPLC Parameters for this compound Analysis | |

|---|---|

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis or Diode Array Detector (DAD) at ~210 nm |

| Column Temperature | 25°C |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) is another key separation technique used for analyzing volatile and thermally stable compounds. cdc.gov this compound, with a boiling point of 250 °C, is amenable to GC analysis. sigmaaldrich.com In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the compound is transported through the column by a carrier gas (mobile phase).

A GC analysis can effectively determine the purity of a this compound sample. Similar to HPLC, the result is a chromatogram showing a peak for the main compound and separate peaks for any volatile impurities. A Flame Ionization Detector (FID) is commonly used for organic compounds, providing a response that is proportional to the mass of carbon, allowing for quantitative purity assessment. For compounds containing nitrogen, a Nitrogen-Phosphorus Detector (NPD) can offer higher selectivity and sensitivity. cdc.gov

| Typical GC Parameters for this compound Analysis | |

|---|---|

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m) with a nonpolar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~250°C |

| Oven Program | Start at a lower temperature (e.g., 100°C), then ramp to a higher temperature (e.g., 240°C) |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

| Detector Temperature | ~280°C |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as an indispensable analytical technique for the real-time monitoring of chemical reactions involving this compound. This rapid and cost-effective method provides qualitative information about the progress of a reaction by separating the components of a reaction mixture based on their differential affinities for a stationary phase and a mobile phase. In the context of reactions where this compound is a key component, such as its formation as a byproduct in the Mitsunobu reaction, TLC is crucial for assessing the consumption of starting materials and the formation of products and byproducts.

The principle of TLC relies on the separation of compounds based on polarity. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates. Compounds with a higher affinity for the stationary phase (more polar compounds) travel up the plate more slowly, resulting in a lower Retention Factor (Rf), while compounds with a greater affinity for the mobile phase (less polar compounds) travel faster, yielding a higher Rf value.

In a typical Mitsunobu reaction, for instance, an alcohol is converted to an ester using triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD). In this process, DEAD is reduced to the more polar this compound, and triphenylphosphine is oxidized to the highly polar triphenylphosphine oxide. By spotting the reaction mixture on a TLC plate alongside the starting alcohol, a researcher can monitor the disappearance of the alcohol spot and the appearance of the new, typically less polar, product spot. Simultaneously, the formation of the polar byproducts, this compound and triphenylphosphine oxide, can be observed, often with very low Rf values.

The selection of an appropriate solvent system is critical for achieving good separation of the spots on the TLC plate. A common mobile phase for monitoring Mitsunobu reactions is a mixture of ethyl acetate (B1210297) and hexane. The polarity of this system can be fine-tuned by adjusting the ratio of the two solvents to achieve optimal separation, where the Rf values of the key components are ideally between 0.2 and 0.8.

Visualization of the separated spots on the TLC plate is the final step in the analysis. Since most of the reactants and products in these reactions are colorless, various visualization techniques are employed. Ultraviolet (UV) light is a common non-destructive method for compounds that are UV-active, causing them to appear as dark spots on a fluorescent background. For compounds that are not UV-active, a variety of chemical stains can be used. A potassium permanganate (B83412) stain is a versatile option that reacts with oxidizable functional groups, such as the hydrazine moiety in this compound, to produce yellow-brown spots on a purple background. Other stains, such as iodine vapor or p-anisaldehyde, can also be effective depending on the specific compounds present.

The following interactive data table provides representative Rf values for the key components of a Mitsunobu reaction, illustrating how TLC can be used to monitor the progress of the reaction.

| Compound | Function | Polarity | Typical Rf Value (30% Ethyl Acetate/Hexane) | Visualization Method(s) |

| Starting Alcohol | Reactant | Polar | ~ 0.2 - 0.4 | Potassium Permanganate, p-Anisaldehyde |

| Desired Product (Ester) | Product | Less Polar | ~ 0.6 - 0.8 | UV Light (if aromatic), Potassium Permanganate |

| Diethyl Azodicarboxylate (DEAD) | Reagent | Less Polar | ~ 0.7 - 0.9 | Faint UV, Potassium Permanganate (reacts) |

| This compound | Byproduct | More Polar | ~ 0.1 - 0.3 | Potassium Permanganate |

| Triphenylphosphine | Reagent | Less Polar | ~ 0.8 - 0.9 | UV Light |

| Triphenylphosphine Oxide | Byproduct | Very Polar | ~ 0.0 - 0.1 (often at baseline) | UV Light |

Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent system, temperature, and other experimental conditions.

By comparing the spots from the reaction mixture lane to the reference spots of the starting materials, the progress of the reaction can be effectively tracked. The gradual disappearance of the starting alcohol spot and the appearance and intensification of the product spot, along with the formation of the byproduct spots at their characteristic Rf values, provide a clear qualitative picture of the reaction's progression towards completion.

Future Research Directions and Emerging Paradigms for Diethyl Hydrazinedicarboxylate

Exploration of Undiscovered Synthetic Transformations

While historically known as the reduced form of diethyl azodicarboxylate (DEAD), emerging research is focused on unlocking the intrinsic reactivity of diethyl hydrazinedicarboxylate as a versatile building block in its own right. The presence of two nucleophilic nitrogen atoms and its capacity for controlled oxidation are key features that position it as a precursor for a variety of molecular architectures.

Future investigations are anticipated to delve into its use as a precursor for novel heterocyclic systems. The N-N bond serves as a strategic entry point for the synthesis of pyrazolidines, pyridazines, and other nitrogen-containing ring structures, which are prevalent scaffolds in pharmaceuticals and agrochemicals. Furthermore, its potential in multicomponent reactions, where it can react with multiple starting materials in a single step to form complex products, remains a largely untapped area of research.

A significant trajectory in this field is the development of mild and selective catalytic methods for the in situ oxidation of this compound to generate DEAD. arkat-usa.org This approach is central to creating catalytic versions of classic reactions that traditionally require stoichiometric amounts of DEAD. For instance, copper(II)-oxazoline systems are being explored for the aerobic oxidation of this compound, allowing for subsequent in situ trapping of the generated azo-intermediate in hetero-Diels-Alder and ene-reactions. arkat-usa.org This strategy not only improves the atom economy of such processes but also mitigates the hazards associated with handling the potentially explosive DEAD.

| Transformation Type | Reagents/Conditions | Potential Products | Research Focus |

| Heterocycle Synthesis | Various electrophiles and coupling partners | Pyrazolidines, Pyridazines, Tetrazines | Development of new synthetic routes to biologically active scaffolds. |

| Multicomponent Reactions | Aldehydes, Ketones, etc. | Complex nitrogen-containing molecules | Discovery of novel transformations and molecular diversity. |

| In Situ Azo-Generation | Catalytic Cu(II)/O2 | Hetero-Diels-Alder and ene products | Development of greener and safer alternatives to using DEAD. arkat-usa.org |

Deepening Mechanistic Understanding through Advanced Methodologies

A more profound comprehension of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Future research will increasingly rely on a synergistic approach that combines advanced spectroscopic techniques and computational modeling to elucidate the intricate details of these reactions.

In the context of the catalytic Mitsunobu reaction, for example, a deeper understanding of the kinetics and thermodynamics of the oxidation of this compound to DEAD is paramount. In situ spectroscopic methods, such as ReactIR and NMR spectroscopy, can provide real-time monitoring of reaction intermediates and catalyst turnover. This data, when coupled with computational density functional theory (DFT) calculations, can offer unprecedented insights into transition states and reaction pathways. Such studies are essential for the rational design of more efficient catalysts for the regeneration of DEAD.

Furthermore, advanced methodologies will be applied to investigate the mechanisms of novel reactions where this compound itself is a key reactant. Understanding the factors that control its reactivity and selectivity will be instrumental in expanding its synthetic utility.

Integration into Biocatalytic and Flow Chemistry Applications

The principles of green and sustainable chemistry are driving the integration of biocatalysis and flow chemistry into modern synthetic organic chemistry. This compound is poised to play a significant role in these evolving paradigms.